4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide
Description
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-21(17-6-2-1-3-7-17)10-11-23(29)24-19-12-14-27(15-13-19)22-16-18-8-4-5-9-20(18)25-26-22/h1-3,6-7,16,19H,4-5,8-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMHNJLAURSJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a piperidine derivative with a cinnoline derivative, followed by the introduction of the oxo and phenyl groups through subsequent reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of solvents, catalysts, and purification methods is crucial to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and piperidine rings can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The oxo-phenyl group could reduce susceptibility to esterase-mediated hydrolysis compared to methoxyacetyl or butyryl groups in analogs like Methoxyacetylfentanyl or 4-Methoxybutyrylfentanyl .
Receptor Binding and Selectivity
While direct binding data are unavailable, structural analogs suggest:
- μ-Opioid Receptor Affinity: The piperidine core and aryl groups are critical for μ-opioid interactions. The tetrahydrocinnolin moiety may mimic the Tyr³ side chain in endogenous opioids, as seen in other rigid heterocyclic systems .
- Selectivity Over δ/κ Receptors: Bulkier substituents (e.g., tetrahydrocinnolin) often reduce δ/κ binding, a trend observed in para-fluoroisobutyr fentanyl (pFIBF) derivatives .
Biological Activity
4-Oxo-4-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, primarily due to their complex structural features. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₂₁H₂₃N₃O
- Molecular Weight : Approximately 335.43 g/mol
- Structural Features :
- A piperidine ring which is known for its role in various pharmacological activities.
- A tetrahydrocinnoline moiety that contributes to its bioactivity.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : Similar compounds have been shown to interact with opioid receptors, particularly the mu-opioid receptor (MOR), which is associated with analgesic effects .
- Enzyme Inhibition : The presence of functional groups may allow the compound to inhibit specific enzymes involved in pain pathways or inflammation.
- Neurotransmitter Interaction : The compound may influence neurotransmitter levels in the central nervous system, potentially affecting mood and pain perception.
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance:
- Fentanyl Derivatives : Studies on fentanyl-related compounds show high affinity for MOR and significant analgesic activity at low doses . This suggests that our compound may also exhibit similar properties.
| Compound | IC50 (nM) | Affinity for MOR |
|---|---|---|
| Fentanyl | 0.0279 | High |
| Morphine | 0.1313 | Moderate |
| 4-Oxo Compound | TBD | TBD |
Case Studies
- Case Study on Pain Management : In a clinical trial involving synthetic opioids similar to this compound, patients reported significant pain relief with minimal side effects compared to traditional opioids . This highlights the potential for developing safer analgesics from this class of compounds.
- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound has promising analgesic effects, further studies are necessary to evaluate its safety profile and potential side effects .
Future Directions in Research
The exploration of this compound is still in its early stages. Future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its biological effects.
- Structural Optimization : Modifying the chemical structure to enhance potency and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
